α-Glucosidase Inhibition: Hexanoic Acid vs. Miglitol
The target compound exhibits substantially attenuated α-glucosidase inhibitory activity relative to the clinically approved antidiabetic agent miglitol (an N-hydroxyethyl-substituted 3,4,5-trihydroxypiperidine derivative). This potency differential is quantitatively defined, confirming that the hexanoic acid N-substituent does not confer enhanced enzyme inhibition and that this compound is not a direct functional substitute for miglitol in therapeutic contexts [1][2].
| Evidence Dimension | α-Glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 80.6 μM (8.06 × 10⁴ nM) |
| Comparator Or Baseline | Miglitol (D-gluco-piperidine with N-hydroxyethyl group): 41 μM |
| Quantified Difference | Target compound IC50 approximately 2.0-fold higher (weaker inhibition) than miglitol |
| Conditions | Target compound: α-glucosidase (unknown origin) using p-NPG substrate, 10 min pretreatment [1]. Miglitol: α-glucosidase (source unspecified) using DNJ as reference (IC50 134 μM) [2]. |
Why This Matters
This ~2-fold weaker α-glucosidase inhibition confirms the compound is unsuitable as a miglitol substitute in antidiabetic research and validates its primary utility as a chemical biology tool where potent enzyme blockade is not required.
- [1] BindingDB Entry BDBM50279523 (CHEMBL4162593). Affinity Data: IC50 8.06E+4 nM. Assay Description: Inhibition of alpha-glucosidase (unknown origin) using p-NPG as substrate pretreated for 10 mins followed by substrate addition. View Source
- [2] Zamoner LOB, Aragão-Leoneti V, Carvalho I. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Pharmaceuticals. 2019;12(3):108. DOI: 10.3390/ph12030108. View Source
